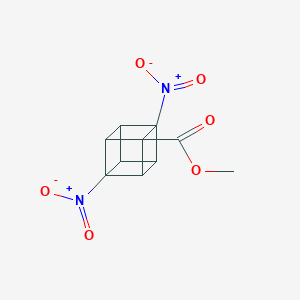
methyl 2,7-dinitrocubane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2,7-dinitrocubane-1-carboxylate is a unique organic compound characterized by its cubane structure, which is a highly strained, cage-like molecule. The compound is also known as methyl 2,7-dinitropentacyclo-[4.2.0.0(2,5).0(3,8).0(4,7)]octane-1-carboxylate . This structure is notable for having substituents on adjacent carbon atoms, making it one of the few examples of such cubanes .
Vorbereitungsmethoden
The synthesis of methyl 2,7-dinitrocubane-1-carboxylate involves multiple steps, typically starting from simpler cubane derivatives. The synthetic route often includes nitration reactions to introduce nitro groups and esterification to add the methoxycarbonyl group . Specific reaction conditions, such as the choice of solvents, temperature control, and the use of catalysts, are crucial to achieving high yields and purity . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality control.
Analyse Chemischer Reaktionen
methyl 2,7-dinitrocubane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: The nitro and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
methyl 2,7-dinitrocubane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its unique structure and reactivity.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific geometric and electronic properties.
Wirkmechanismus
The mechanism by which methyl 2,7-dinitrocubane-1-carboxylate exerts its effects is primarily through its highly strained cubane structure. This strain can influence the reactivity and interaction of the compound with other molecules. The molecular targets and pathways involved would depend on the specific application, such as binding to enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to methyl 2,7-dinitrocubane-1-carboxylate include other cubane derivatives with different substituents, such as:
1,4-Dinitrocubane: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
2-Methoxycarbonylcubane:
1,4-Dimethoxycarbonylcubane: Contains two methoxycarbonyl groups, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its combination of nitro and methoxycarbonyl groups, providing a balance of reactivity and stability that is valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
149574-35-6 |
|---|---|
Molekularformel |
C10H8N2O6 |
Molekulargewicht |
252.18 g/mol |
IUPAC-Name |
methyl 2,7-dinitrocubane-1-carboxylate |
InChI |
InChI=1S/C10H8N2O6/c1-18-7(13)8-5-3-2-4(10(3,8)12(16)17)6(8)9(2,5)11(14)15/h2-6H,1H3 |
InChI-Schlüssel |
CALZAILSGDZPNU-UHFFFAOYSA-N |
SMILES |
COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
2,7-DPOC 2-methoxycarbonyl-1,4-dinitrocubane methyl 2,7-dinitropentacyclo-(4.2.0,0(2,5).0(3,8).0(4,7))octane-1-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















